

# Application Notes and Protocols for Difluoromethane (CH<sub>2</sub>F<sub>2</sub>) in Plasma Etching

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## Compound of Interest

Compound Name: Difluoromethane

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## Introduction

**Difluoromethane** (CH<sub>2</sub>F<sub>2</sub>), a hydrofluorocarbon (HFC) gas, is a crucial component in modern plasma etching processes, particularly in the fabrication of semiconductor devices. Its unique chemical properties, stemming from a high hydrogen content and a 2:1 fluorine-to-carbon ratio, make it highly valuable for achieving high etch selectivity and anisotropic profiles for a variety of materials.[1][2][3] Unlike perfluorocarbons (PFCs), the hydrogen in CH<sub>2</sub>F<sub>2</sub> plays a critical role in controlling the plasma chemistry, primarily by managing the formation of a fluorocarbon polymer (C<sub>x</sub>H<sub>y</sub>F<sub>z</sub>) passivation layer and by reacting with specific elements in the substrate.[4][5]

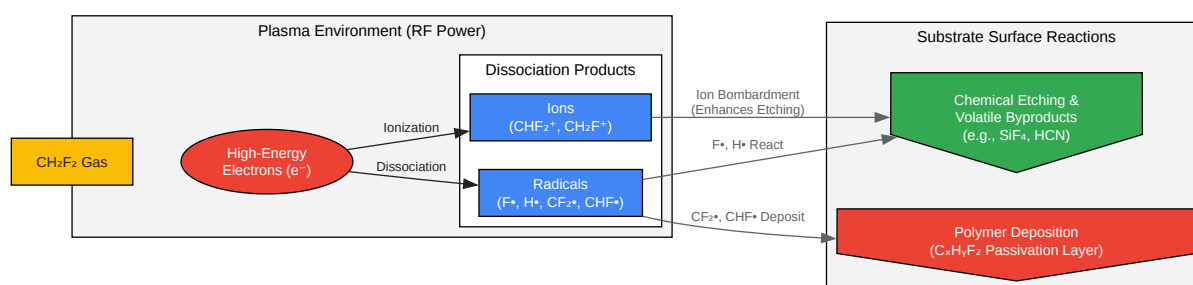
These notes provide a detailed overview of the primary applications of CH<sub>2</sub>F<sub>2</sub> in plasma etching, focusing on silicon nitride (Si<sub>3</sub>N<sub>4</sub>) and silicon dioxide (SiO<sub>2</sub>). Included are summaries of etching performance under various conditions, detailed experimental protocols, and diagrams illustrating the underlying chemical and procedural workflows.

## Core Mechanism of CH<sub>2</sub>F<sub>2</sub> Plasma Etching

In a plasma environment, CH<sub>2</sub>F<sub>2</sub> dissociates into a variety of reactive species, including ions (such as CHF<sub>2</sub><sup>+</sup> and CH<sub>2</sub>F<sup>+</sup>) and radicals (such as F and H).[4][6] The etching process is a balance between chemical etching by fluorine radicals and ion-assisted etching, moderated by the simultaneous deposition of a C<sub>x</sub>H<sub>y</sub>F<sub>z</sub> polymer film on all exposed surfaces.[7][8]

- Etching: Fluorine radicals react with the substrate material (e.g., silicon) to form volatile byproducts (e.g.,  $\text{SiF}_4$ ). This process is enhanced by energetic ion bombardment, which breaks chemical bonds and clears reaction inhibitors from the surface.
- Polymerization:  $\text{C}_x\text{H}_y\text{F}_z$  precursors deposit on the substrate, forming a protective passivation layer. This layer prevents chemical etching on sidewalls, leading to anisotropic (vertical) etch profiles.<sup>[9]</sup>
- Hydrogen's Role: Hydrogen atoms and ions perform two key functions: they can scavenge fluorine radicals to control the etch rate, and they can react with nitrogen in  $\text{Si}_3\text{N}_4$  to form volatile products like HCN, which enhances the  $\text{Si}_3\text{N}_4$  etch rate.<sup>[4][10]</sup> They also help control the degree of polymerization.<sup>[5][11]</sup>

This interplay between etching and polymerization is fundamental to achieving high selectivity. By carefully tuning plasma parameters, one can create conditions where a thick, protective polymer layer forms on one material (the mask or stop-layer) while a thinner, more easily removed layer forms on the target material, allowing it to be etched.<sup>[5]</sup>



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**Caption:** Simplified reaction pathway of  $\text{CH}_2\text{F}_2$  in a plasma environment.

## Application 1: Highly Selective Etching of Silicon Nitride ( $\text{Si}_3\text{N}_4$ )

$\text{CH}_2\text{F}_2$ -based plasmas are widely used for etching silicon nitride ( $\text{Si}_3\text{N}_4$ ) with high selectivity over silicon dioxide ( $\text{SiO}_2$ ) and amorphous carbon (a-C) masks.[4][12] This is critical for processes like hard mask opening and the formation of dual-damascene structures.[4] The addition of  $\text{H}_2$  to  $\text{CH}_2\text{F}_2$  plasma is a key factor in achieving "infinitely" high selectivity, where the mask material experiences net deposition rather than etching.[5]

### Process Mechanism

In a  $\text{CH}_2\text{F}_2/\text{H}_2$  plasma, the gas flow ratio is the most critical parameter for controlling selectivity.[5]

- On the  $\text{Si}_3\text{N}_4$  surface: Hydrogen reacts preferentially with nitrogen to form volatile  $\text{HCN}$ , while fluorine reacts with silicon to form  $\text{SiF}_4$ . This combined chemical action results in a thinner steady-state polymer layer and a continuous, high etch rate.[5][10]
- On the a-C or photoresist surface: The high concentration of polymer precursors from the  $\text{CH}_2\text{F}_2/\text{H}_2$  plasma leads to the net deposition of a thick  $\text{C}_x\text{H}_y\text{F}_z$  layer, effectively protecting the mask from erosion and resulting in extremely high selectivity.[5][13]

**Caption:** Logic flow for achieving high  $\text{Si}_3\text{N}_4/\text{a-C}$  selectivity.

### Quantitative Data

The tables below summarize the etch performance of  $\text{Si}_3\text{N}_4$  and amorphous carbon (a-C) in a dual-frequency capacitively coupled plasma (DFS-CCP) etcher using a  $\text{CH}_2\text{F}_2/\text{H}_2/\text{Ar}$  gas mixture.

Table 1: Effect of  $\text{CH}_2\text{F}_2/(\text{CH}_2\text{F}_2+\text{H}_2)$  Flow Ratio on Etch Performance[5] Fixed Parameters: Total  $(\text{CH}_2\text{F}_2+\text{H}_2)$  Flow = 100 SCCM, Ar Flow = 500 SCCM, Pressure = 260 mTorr, PHF = 400 W, PLF = 200 W

Q(CH <sub>2</sub> F <sub>2</sub> ) Ratio	Si <sub>3</sub> N <sub>4</sub> Etch Rate (nm/min)	a-C Etch Rate (nm/min)	Si <sub>3</sub> N <sub>4</sub> /a-C Selectivity
0.1	135	45	3.0
0.2	270	15	18.0
0.3	310	Net Deposition	Infinite (∞)

| 0.4 | 225 | Net Deposition | Infinite (∞) |

Table 2: Effect of Low-Frequency Power (PLF) on Si<sub>3</sub>N<sub>4</sub> Etch Rate[14] Fixed Parameters: PHF = 400 W, Gas Flows = CH<sub>2</sub>F<sub>2</sub> 20 SCCM / H<sub>2</sub> 80 SCCM / Ar 500 SCCM, Pressure = 260 mTorr

PLF (W)	Si <sub>3</sub> N <sub>4</sub> Etch Rate (nm/min)
200	200
300	310
400	390
500	450

| 600 | 510 |

## Experimental Protocol: Selective Si<sub>3</sub>N<sub>4</sub> Etching

This protocol describes a typical experiment for etching a Si<sub>3</sub>N<sub>4</sub> layer using a patterned amorphous carbon (a-C) hard mask.

- Equipment: 8-inch Dual-Frequency Superimposed Capacitively Coupled Plasma (DFS-CCP) reactive ion etcher.[5]
- Substrate Preparation:
  - Begin with an 8-inch silicon wafer.
  - Deposit a 300 nm Si<sub>3</sub>N<sub>4</sub> layer via plasma-enhanced chemical vapor deposition (PECVD).

- Deposit an 80 nm amorphous carbon (a-C) layer via physical vapor deposition (PVD).[\[12\]](#)
- Use standard photolithography to pattern the a-C layer, which will serve as the etch mask.
- Plasma Etching Process:
  - Transfer the patterned wafer into the DFS-CCP chamber.
  - Set the chamber pressure to 260 mTorr.
  - Introduce the etching gases:
    - Argon (Ar): 500 SCCM
    - **Difluoromethane** ( $\text{CH}_2\text{F}_2$ ): 30 SCCM
    - Hydrogen ( $\text{H}_2$ ): 70 SCCM
    - (This corresponds to a  $Q(\text{CH}_2\text{F}_2)$  ratio of 0.3 for infinite selectivity)[\[5\]](#)
  - Apply RF power to ignite and sustain the plasma:
    - High-Frequency (HF) Source Power (e.g., 27.12 or 60 MHz): 400 W.[\[5\]](#)
    - Low-Frequency (LF) Source Power (e.g., 2 MHz): 200 W.[\[5\]](#)
  - Maintain the plasma for the required etch time (e.g., 3 minutes) to completely remove the  $\text{Si}_3\text{N}_4$  layer in the unmasked regions.[\[5\]](#)
- Post-Etch Analysis:
  - Perform a plasma-based ashing step to remove the remaining a-C mask and any fluorocarbon polymer residue.
  - Measure the final etched depth and profile using a Field Emission Scanning Electron Microscope (FESEM).[\[5\]](#)
  - Analyze the chemical composition of the etched surface using X-ray Photoelectron Spectroscopy (XPS) to check for residues.[\[6\]](#)

## Application 2: High Aspect Ratio SiO<sub>2</sub> Contact Hole Etching

While CH<sub>2</sub>F<sub>2</sub> can be used for SiO<sub>2</sub> etching, its primary role in modern processes is often as an additive to less polymerizing fluorocarbon gases like C<sub>4</sub>F<sub>6</sub>.<sup>[9][15]</sup> The addition of CH<sub>2</sub>F<sub>2</sub> enhances the formation of a robust passivation layer on the contact hole sidewalls, which is essential for achieving vertical profiles and preventing bowing in high aspect ratio features.<sup>[9][15]</sup>

### Process Mechanism

In a C<sub>4</sub>F<sub>6</sub>/O<sub>2</sub>/Ar plasma, adding CH<sub>2</sub>F<sub>2</sub> increases the density of reactive C-F species and hydrogen.<sup>[9][15]</sup> This leads to a thicker, more carbon-rich, and more etch-resistant fluorocarbon polymer being deposited on the sidewalls and the photoresist mask.<sup>[9][15]</sup> This enhanced passivation protects the sidewalls from lateral etching by radicals and deflected ions, which is critical as the aspect ratio increases.<sup>[9]</sup>

### Quantitative Data

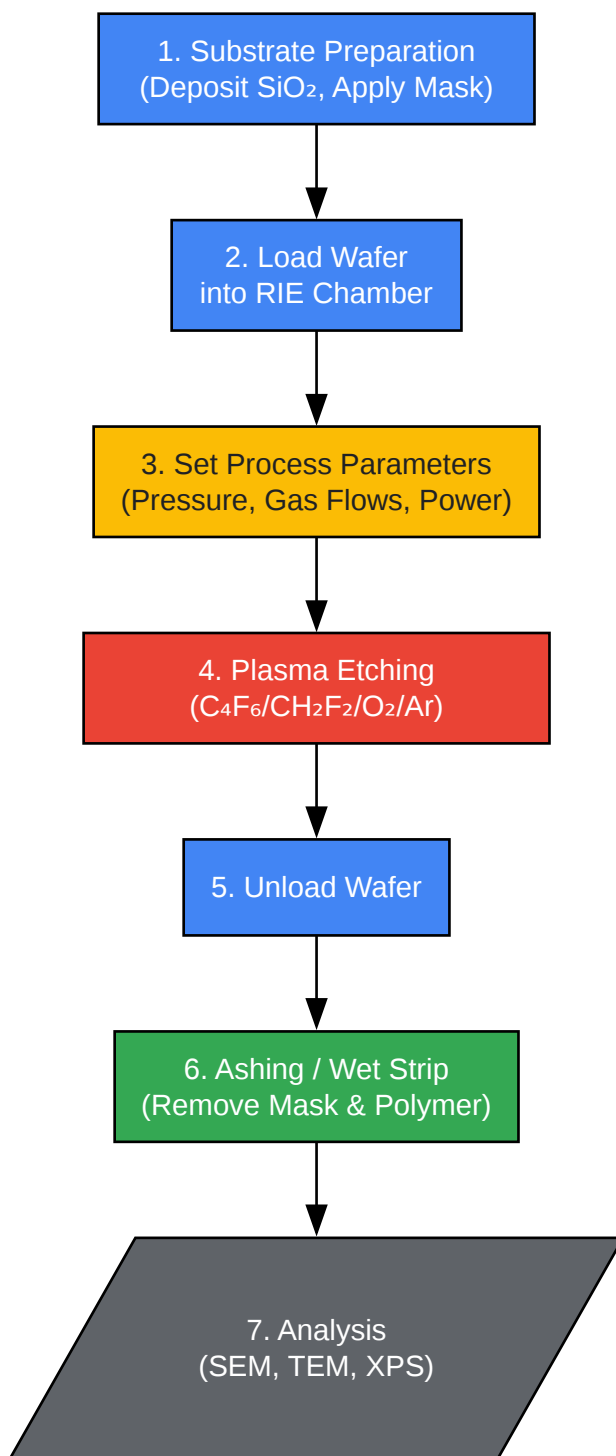
Table 3: Etch Performance in C<sub>4</sub>F<sub>6</sub>-based Plasmas With and Without CH<sub>2</sub>F<sub>2</sub> Additive<sup>[9][15]</sup>  
Process: Etching a 0.17 μm diameter contact hole with an aspect ratio of 15.

Plasma Gas Chemistry	Etch Profile Characteristics	Selectivity to Photoresist
C <sub>4</sub> F <sub>6</sub> /O <sub>2</sub> /Ar	Significant bowing, critical dimension loss	Lower

| C<sub>4</sub>F<sub>6</sub>/O<sub>2</sub>/Ar/CH<sub>2</sub>F<sub>2</sub> | Substantially vertical profile, low bowing | Enhanced |

## Experimental Protocol: High Aspect Ratio SiO<sub>2</sub> Etching

This protocol outlines a general procedure for etching deep contact holes in a SiO<sub>2</sub> layer.



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